

Leucoside: A Technical Overview of its Synonyms, Properties, and Biological Activities

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Compound of Interest

Compound Name: **Leucoside**

Cat. No.: **B600546**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoside, a naturally occurring flavonoid glycoside, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of **Leucoside**, including its various synonyms and alternative names, its physicochemical properties, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and alternative names for **Leucoside** is provided in Table 1. These include its systematic IUPAC name, CAS registry number, and other commonly used identifiers.

Table 1: Synonyms and Alternative Names for **Leucoside**

| Type of Name | Name |
|---------------------|--|
| Common Name | Leucoside |
| Systematic Name | Kaempferol 3-O- β -D-xylopyranosyl(1 \rightarrow 2)- β -D-glucopyranoside |
| IUPAC Name | 3-[[[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
| CAS Registry Number | 27661-51-4 |
| Other Names | Kaempferol 3-O- β -xylopyranosyl (1 \rightarrow 2)- β -glucopyranoside |

Physicochemical Properties

Leucoside is a glycoside derivative of the flavonol kaempferol. The attachment of the disaccharide (xylose and glucose) moiety significantly influences its solubility and bioavailability. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Leucoside**

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₂₆ H ₂₈ O ₁₅ |
| Molecular Weight | 580.49 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |

Biological Activities and Potential Therapeutic Applications

While research specifically focused on **Leucoside** is still emerging, the biological activities of its aglycone, kaempferol, and related kaempferol glycosides are well-documented. These compounds are known to possess a range of pharmacological effects, primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids, including kaempferol and its glycosides, are potent antioxidants. Their ability to scavenge free radicals and chelate metal ions helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. While specific IC₅₀ values for **Leucoside** are not yet widely reported in the literature, related kaempferol glycosides have demonstrated significant antioxidant potential in these assays.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide array of diseases. Kaempferol and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. A key area of investigation is their ability to modulate inflammatory signaling pathways.

Potential Signaling Pathways

While direct studies on **Leucoside**'s impact on specific signaling pathways are limited, based on the known activities of kaempferol and other flavonoids, it is hypothesized that **Leucoside** may influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Leucoside**.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to isolate, identify, and characterize the biological activities of **Leucoside**.

Enzymatic Synthesis and Isolation of Leucoside from Tea Seed Extract

A novel method for the synthesis of **Leucoside** involves the enzymatic hydrolysis of camelliaside B, a flavonol triglycoside found in tea seed extract.[1]

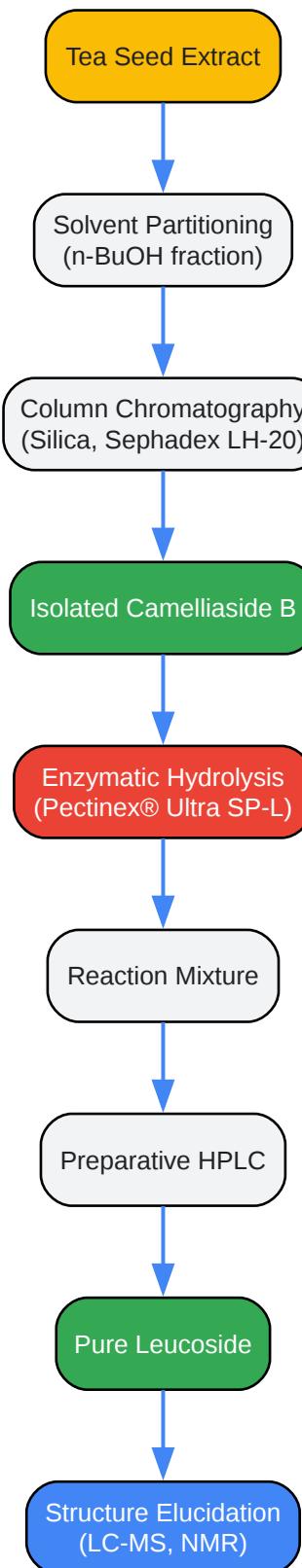
Materials:

- Tea Seed Extract (TSE)
- Pectinex® Ultra SP-L enzyme complex
- Silica gel for column chromatography
- Sephadex LH-20 for column chromatography
- HPLC system with a C18 column
- Solvents: n-hexane, chloroform, ethyl acetate, n-butanol, methanol, water

Procedure:

- Extraction and Fractionation: The dried tea seeds are extracted with methanol. The concentrated methanol extract is then suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, rich in flavonol glycosides, is used for further steps.
- Isolation of Camelliaside B: The n-butanol fraction is subjected to silica gel column chromatography followed by Sephadex LH-20 column chromatography to isolate camelliaside B.

- Enzymatic Hydrolysis: Isolated camelliaside B is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) and incubated with Pectinex® Ultra SP-L at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours). The enzyme selectively hydrolyzes the terminal rhamnosyl moiety of camelliaside B.
- Purification of **Leucoside**: The reaction mixture is partitioned with ethyl acetate. The ethyl acetate layer, containing the hydrolyzed product, is concentrated and then purified using preparative HPLC on a C18 column to yield pure **Leucoside**.
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).



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Caption: Workflow for the enzymatic synthesis and isolation of **Leucoside**.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

- **Leucoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (as a positive control)
- 96-well microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of **Leucoside** in methanol.
 - Prepare a series of dilutions of the **Leucoside** stock solution to obtain a range of concentrations.
 - Prepare a stock solution of ascorbic acid in methanol and a corresponding series of dilutions.
 - Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
- Assay Protocol:
 - To each well of a 96-well plate, add a specific volume of the **Leucoside** or ascorbic acid dilutions.
 - Add the DPPH solution to each well.

- For the blank, add methanol instead of the test compound.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of **Leucoside**. Key areas for future investigation include:

- Quantitative Bioactivity Studies: Determining the specific IC50 values of **Leucoside** in various antioxidant and anti-inflammatory assays.
- Mechanism of Action Studies: Investigating the direct effects of **Leucoside** on key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant cell models.
- In Vivo Studies: Evaluating the efficacy and safety of **Leucoside** in animal models of diseases associated with oxidative stress and inflammation.
- Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of **Leucoside** to understand its in vivo behavior.

Conclusion

Leucoside is a flavonoid glycoside with potential as a therapeutic agent, likely owing to its antioxidant and anti-inflammatory properties. This technical guide has provided a consolidated

resource on its nomenclature, physicochemical characteristics, and a framework for its isolation and biological evaluation. Continued research into its specific mechanisms of action and in vivo efficacy will be crucial in realizing its full therapeutic potential.

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References

- 1. Novel synthesis of leucoside by enzymatic hydrolysis of tea seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
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